5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidine
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Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidine is a chemical compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a pyrimidine ring substituted with a trifluoromethyl group and a dioxaborolane moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as a β-diketone and an amidine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution or electrophilic trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Attachment of the Dioxaborolane Moiety: The dioxaborolane group is typically introduced through a borylation reaction using a boronic acid or boronate ester in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.
Cross-Coupling Reactions: The dioxaborolane moiety is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Trifluoromethylating Agents: Such as trifluoromethyl iodide.
Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
Aryl or Vinyl Derivatives: From cross-coupling reactions.
Oxidized or Reduced Pyrimidines: Depending on the reaction conditions.
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of advanced materials with unique properties.
Biological Studies: Employed in the modification of biomolecules for studying biological processes.
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane moiety acts as a boron source in cross-coupling reactions, while the trifluoromethyl group can influence the electronic properties of the pyrimidine ring, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzene
Uniqueness
The unique combination of a pyrimidine ring with both a trifluoromethyl group and a dioxaborolane moiety distinguishes 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidine from other similar compounds. This combination imparts distinct reactivity and properties, making it particularly valuable in specific chemical transformations and applications.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3N2O2/c1-9(2)10(3,4)19-12(18-9)7-5-16-6-17-8(7)11(13,14)15/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOQKPKWTUNUGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CN=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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